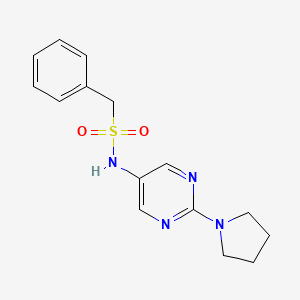
1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These structures are common in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolidine and pyrimidine rings, as well as the other functional groups present in the molecule. Pyrrolidine and pyrimidine rings can participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is a chemical compound with potential applications in various fields of scientific research. Due to the specificity of the request, information directly pertaining to this compound was not found. However, examining closely related research areas can provide insight into potential applications of similar compounds in scientific research.
Pyrrolidine-Based Compounds in Drug Discovery
Pyrrolidine, a core component of the specified compound, plays a significant role in the synthesis of biologically active compounds. The pyrrolidine ring, due to its saturated nature and sp3-hybridization, offers a versatile scaffold for the development of novel therapeutics. Compounds containing pyrrolidine and its derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been extensively explored for their selectivity and biological activity. The incorporation of pyrrolidine derivatives in drug design has led to the discovery of a variety of target-selective bioactive molecules, highlighting the scaffold's importance in medicinal chemistry (Li Petri et al., 2021).
Sulfonamide Compounds in Bacterial Infections and Cancer Treatment
Sulfonamide, another key component, is recognized for its significant role in the treatment of bacterial infections and cancer. As bacteriostatic antibiotics, sulfonamides have paved the way for the development of diverse therapeutic agents. Their application extends beyond antimicrobial action to include roles in cancer treatment, highlighting the compound's versatility and potential in addressing critical health issues (Gulcin & Taslimi, 2018).
Pyrimidine Derivatives in Sensing and Medicinal Applications
Pyrimidine, part of the compound's name, is integral to the development of optical sensors and has numerous biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. These compounds exhibit a wide range of biological activities, further underscoring their significance in scientific research (Jindal & Kaur, 2021).
Wirkmechanismus
Target of Action
The compound, 1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide, is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They inhibit endoplasmic reticulum (ER) stress and apoptosis, and they also inhibit the NF-kB inflammatory pathway .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of the NF-kB inflammatory pathway can lead to a reduction in inflammation . Additionally, the inhibition of ER stress and apoptosis can protect neuronal cells from damage .
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties can potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways involved. For instance, its neuroprotective and anti-inflammatory effects could potentially be beneficial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
1-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-22(21,12-13-6-2-1-3-7-13)18-14-10-16-15(17-11-14)19-8-4-5-9-19/h1-3,6-7,10-11,18H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXNHPCXYTZHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2919724.png)
![7-Chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919725.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2919726.png)

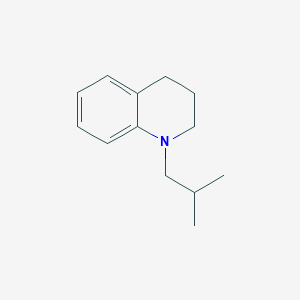
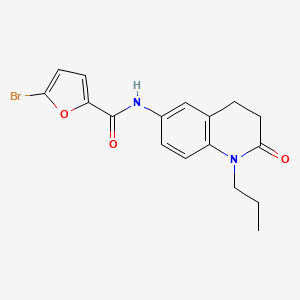

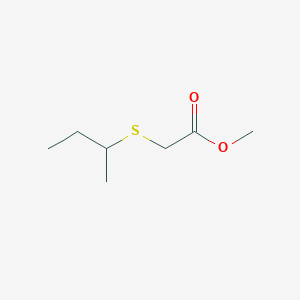
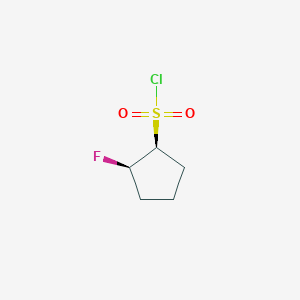
![N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2919742.png)
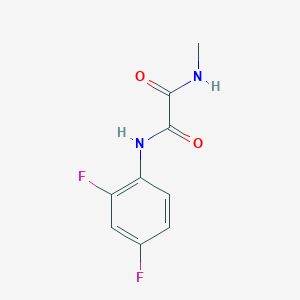
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2919744.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2919746.png)
![1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919747.png)